molecular formula C13H13ClN2O2S B2885088 Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 440107-93-7

Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2885088
CAS No.: 440107-93-7
M. Wt: 296.77
InChI Key: KRYRBTJQLYDKSY-UHFFFAOYSA-N
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Description

Introduction to Thiazole Carboxylates in Academic Research

Historical Development of Thiazole-Based Research

The exploration of thiazoles began in the late 19th century with Arthur Hantzsch’s pioneering synthesis of thiazole derivatives via the condensation of α-haloketones and thioamides. This method, known as the Hantzsch thiazole synthesis, established foundational protocols for generating diverse thiazole scaffolds, including carboxylate-functionalized variants. Early studies focused on elucidating the aromaticity and electronic properties of thiazoles, which exhibit greater π-electron delocalization compared to oxazoles, as evidenced by NMR chemical shifts. The discovery of thiazole’s role in vitamin B1 (thiamine) further propelled interest in its biological applications. By the mid-20th century, thiazole derivatives were systematically investigated for antimicrobial and anti-inflammatory properties, setting the stage for modern drug discovery.

Significance of Chlorophenyl-Substituted Thiazoles in Scientific Literature

Chlorophenyl-substituted thiazoles, such as ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, gained prominence due to their enhanced bioactivity and stability. The electron-withdrawing chlorine atom at the phenyl ring’s ortho position modulates electronic density, improving interactions with biological targets like enzymes and receptors. For instance, U.S. Patent 4,200,578 highlighted thiazoles with guanidino substitutions as potent antiulcer agents, underscoring the therapeutic potential of halogenated derivatives. Similarly, European Patent EP0091220B1 demonstrated that chlorophenyl-thiazole hybrids exhibit superior pharmacokinetic profiles compared to non-halogenated analogs. These findings cemented chlorophenyl-thiazoles as a priority in rational drug design.

Table 1: Key Chlorophenyl-Thiazole Derivatives and Their Applications
Compound Class Biological Activity Key Reference
2-Chlorophenylamino thiazoles COX-2/5-LOX inhibition
Guanidino-thiazoles Antiulcer agents
Thiazole-5-carboxylates Antimicrobial agents

Research Interest Evolution for Thiazole-5-carboxylate Derivatives

Thiazole-5-carboxylates have attracted sustained attention due to their versatility as pharmacophores and intermediates. The carboxylate group enhances solubility and enables further functionalization via ester hydrolysis or amidation. Early work by Khalid ALZOUBAR et al. demonstrated that thiazole-5-carboxylates serve as precursors for nanoparticles, leveraging their aromaticity for optoelectronic applications. In medicinal chemistry, these derivatives are prized for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, making them candidates for anti-inflammatory therapeutics. Recent advances in computational chemistry, such as QSAR modeling and molecular docking, have further refined the design of thiazole-5-carboxylates to optimize binding affinity and selectivity.

Current Status of this compound in Academic Literature

Despite its structural promise, this compound remains understudied in peer-reviewed literature. Patent filings dominate its documented history, with EP0091220B1 disclosing its synthesis as part of broader efforts to develop gastroprotective agents. Contemporary studies have extrapolated its potential from related compounds:

  • Antimicrobial Activity : Analogous chlorophenyl-thiazoles exhibit broad-spectrum activity against Gram-positive bacteria, attributed to membrane disruption.
  • Anti-inflammatory Potential : Molecular docking simulations predict strong interactions with COX-2’s active site, analogous to celecoxib.
  • Material Science Applications : Its planar structure and electron-deficient ring make it a candidate for organic semiconductors.

Ongoing research aims to characterize its crystallographic properties and explore hybrid derivatives with imidazole or pyrazole moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYRBTJQLYDKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C13H13ClN2O2SC_{13}H_{13}ClN_2O_2S . Research indicates that thiazole derivatives, including this compound, possess significant biological activities, making them valuable in medicinal chemistry .

Chemical Information

  • Molecular Weight : 296.77 g/mol
  • IUPAC Name : ethyl 2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
  • Molecular Formula : C13H13ClN2O2SC_{13}H_{13}ClN_2O_2S
  • CAS Number : 440107-93-7
  • Synonyms : A variety of synonyms are used for this compound, including this compound, ethyl 2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate, and others .

Potential Applications

While the provided search results do not offer specific case studies or comprehensive data tables for this compound, they do highlight the broader applications of thiazole derivatives in various scientific fields:

  • Antimicrobial Activity : Some 1,3-thiazole derivatives have demonstrated significant antimicrobial activity .
  • Anti-inflammatory Agents : Thiazoles are found in molecules with biological activity, such as anti-inflammatory agents .
  • Anticancer Agents : Thiazole derivatives are being explored for their potential as anticancer agents .

Synthesis of Thiazole Derivatives

Mechanism of Action

The mechanism by which Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chlorine Position : The ortho-chloro substitution in the target compound may sterically hinder interactions compared to the para-chloro analog (BAC), which showed potent antidiabetic activity . Para-substituted aryl groups often allow better alignment with target binding pockets.
  • Fluorine’s small size and high electronegativity can improve metabolic stability .

Functional Group Impact

  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound and BAC’s carboxylic acid () influence solubility and bioavailability. Esters are often prodrug forms, hydrolyzed in vivo to active acids.
  • Amino vs. Acetylamino Linkages: Acetylamino groups () may reduce hydrogen-bonding capacity compared to free amino groups, affecting target engagement.

Biological Activity

Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structural arrangement that contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}ClN O2_2S, with a molecular weight of approximately 281.76 g/mol. The compound features a thiazole ring, an ethyl ester functional group, and a chlorophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC13_{13}H12_{12}ClN O2_2S
Molecular Weight281.76 g/mol
Melting Point103-105 °C
Purity≥95%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Thiazole derivatives are known to interact with bacterial enzymes and disrupt cellular processes, leading to inhibition of growth. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent .

Anticancer Effects

The anticancer properties of this compound have been explored in several studies. The thiazole moiety is linked to cytotoxic activity against cancer cell lines. For instance, studies have reported IC50_{50} values in the low micromolar range for various cancer cell lines, indicating potent antiproliferative effects. The mechanism of action is believed to involve the inhibition of specific kinases or phosphatases that regulate cell proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group enhances its lipophilicity and ability to penetrate cellular membranes, while the thiazole ring is essential for binding to biological targets. SAR studies suggest that modifications in the phenyl ring or thiazole structure can significantly influence the compound's efficacy against cancer cells .

Case Studies

  • Antimicrobial Study : A study assessed the antimicrobial activity of various thiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cytotoxicity Assessment : In a cytotoxicity assay against human cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated an IC50_{50} value of approximately 15 µM, comparable to established chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step pathways. A common approach involves:

  • Hantzsch thiazole synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux in polar aprotic solvents (e.g., DMF) .
  • Substitution reactions : Introducing the 2-chlorophenylamino group via nucleophilic aromatic substitution, requiring catalysts like triethylamine and controlled temperatures (60–80°C) . Optimization focuses on solvent choice (e.g., ethanol for solubility), reaction time (monitored via TLC/HPLC), and catalyst loading to improve yields (typically 60–85%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Assigning signals for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), ester carbonyl (δ 165–170 ppm in 13C^{13}\text{C} NMR), and substituents .
  • X-ray crystallography : Resolving the crystal structure using programs like SHELXL for refinement, revealing bond angles and packing interactions critical for stability .
  • Mass spectrometry : Confirming molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. What biological activities have been reported for this compound, and what assay systems are used?

Reported activities include:

  • Antitumor effects : Cytotoxicity against prostate cancer cell lines (IC50_{50} values 5–20 μM) via MTT assays .
  • IRES inhibition : Disruption of translational machinery in breast cancer models (T47D cells) .
  • Antidiabetic potential : Glucose-lowering activity in STZ-induced diabetic rat models, linked to thiazole-mediated insulin sensitization .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be systematically resolved?

Discrepancies (e.g., varying IC50_{50} values across cell lines) require:

  • Assay standardization : Controlling cell passage number, culture media, and incubation times .
  • Structural validation : Confirming compound purity (>95% via HPLC) to rule out impurity-driven effects .
  • Comparative SAR studies : Testing analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Key approaches include:

  • Ester prodrug modification : Replacing the ethyl ester with methyl or tert-butyl groups to enhance metabolic stability .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based vehicles .
  • Metabolic profiling : LC-MS/MS analysis of plasma metabolites to identify degradation pathways .

Q. How do structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

SAR insights from analogs include:

Substituent Biological Impact Reference
4-FluorophenoxyacetylEnhanced antitumor activity (lower IC50_{50})
Methoxymethyl thiazoleImproved solubility but reduced potency
Trifluoromethyl groupIncreased metabolic resistance
Modifications prioritize balancing lipophilicity (logP 2.5–3.5) and hydrogen-bonding capacity .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Techniques include:

  • Molecular docking : Simulating binding to enzymes (e.g., tyrosine kinases) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantifying binding affinity (KD_D values) to purified target proteins .
  • CRISPR-Cas9 knockouts : Validating target necessity in cellular models (e.g., ablating IGF1R in cancer cells) .

Q. How are synthetic byproducts and impurities controlled during scale-up?

Critical steps involve:

  • HPLC-MS monitoring : Detecting intermediates like ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Impurity XV) .
  • Recrystallization : Using ethanol/water mixtures to remove polar impurities .
  • DoE (Design of Experiments) : Optimizing pH (6–7) and temperature (70–90°C) to minimize side reactions .

Methodological Notes

  • Data Interpretation : Cross-validate crystallographic data (SHELX-refined structures) with computational models (DFT calculations) to confirm stereoelectronic effects .
  • Biological Replication : Use ≥3 independent replicates in cell-based assays to account for variability .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies involving diabetic or tumor-bearing models .

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